Tetrahydrofuran-3-carboxylic acid
Description
Significance as a Core Heterocyclic Scaffold in Organic Synthesis
Tetrahydrofuran-3-carboxylic acid serves as a crucial chiral building block in organic synthesis, providing a robust framework for constructing highly functionalized and stereochemically complex target molecules. muni.czresearchgate.net The tetrahydrofuran (B95107) ring is a prevalent motif found in a wide array of biologically active natural products, and synthetic strategies often rely on pre-functionalized THF building blocks to access these structures. muni.czresearchgate.net
The utility of this compound lies in its dual functionality. The carboxylic acid group is a versatile handle for a multitude of chemical transformations, including reduction to alcohols, conversion to amides and esters, or participation in decarboxylative coupling reactions. wikipedia.orgprinceton.edu Simultaneously, the THF ring provides a defined three-dimensional structure that can influence the biological activity of the final molecule. nih.gov Researchers utilize this scaffold to synthesize novel chiral derivatives, such as nucleoside analogues and other complex tetrahydrofurans, by leveraging the existing ring structure and modifying the carboxylic acid moiety. researchgate.net
The development of synthetic methods that employ such building blocks is a key area of research. For instance, enantioselective bio-oxidations have been used to create chiral lactones that serve as precursors to highly functionalized tetrahydrofuran rings, demonstrating a "green chemistry" approach to these valuable intermediates. muni.cz
Table 1: Application of this compound Derivatives in Synthesis
| Derivative/Precursor Class | Synthetic Application | Research Objective | Reference(s) |
|---|---|---|---|
| Chiral Lactone Carboxylic Acids | Synthesis of chiral tetrahydrofuran derivatives, nucleoside analogues. | To develop a simple, enantioselective method for creating structurally diverse chiral building blocks. | researchgate.net |
| 3-Amino-tetrahydrofuran-3-carboxylic Acid Amides | Investigated for use as medicaments. | To prepare compounds in high optical purity for potential therapeutic applications. | google.com |
| Prochiral Bicyclo-ketones | Precursors for chiral lactones via Baeyer-Villiger bio-oxidation. | To access highly functionalized chiral tetrahydrofuran rings for natural product synthesis. | muni.cz |
| C2-Substituted Tetrahydrofuran-5-carboxylic Acids | Substrates for decarboxylative arylation reactions. | To achieve stereoselective C-H functionalization, creating complex substituted heterocycles. | acs.org |
Historical Context of Tetrahydrofuran Ring Systems and Carboxylic Acid Functionalities in Drug Discovery and Materials Science
The importance of both the tetrahydrofuran ring and the carboxylic acid group is well-established in the annals of chemistry. Saturated oxygen heterocycles like THF are key components in numerous natural products and have become integral to the structure of many synthetic drugs. researchgate.net The inclusion of a THF motif can enhance a compound's hydrophilicity, metabolic stability, and biological activity. researchgate.net
A pivotal moment in the history of the THF scaffold in drug discovery was its incorporation into HIV protease inhibitors. The potency-enhancing effect of the (S)-tetrahydrofuranyl urethane (B1682113) was a key discovery that led to the design of the successful antiretroviral drug Amprenavir. nih.gov Further research has explored increasingly complex fused and tricyclic THF systems to improve binding affinity and combat drug resistance. nih.gov The THF ring's ability to form critical hydrogen bonds within enzyme active sites, as well as its role in creating conformational rigidity, has cemented its status as a privileged scaffold in medicinal chemistry. nih.gov
The carboxylic acid functional group has an even longer history, being known to humanity for millennia through compounds like acetic acid in vinegar. britannica.comlibretexts.org In the 19th and 20th centuries, chemists learned to harness this group, leading to landmark developments. Acetylsalicylic acid, or Aspirin, where a carboxylic acid is esterified, became one of the first blockbuster drugs and remains a staple medication. britannica.comlongdom.org In materials science, the ability of dicarboxylic acids like adipic acid and terephthalic acid to form polymers through condensation reactions with diols or diamines gave rise to globally important materials such as nylon and polyesters, respectively. wikipedia.orgbritannica.com The reactivity of the carboxyl group has made it a cornerstone of both pharmaceutical and polymer production. wikipedia.orglongdom.org
Table 2: Historical Milestones of THF and Carboxylic Acid Moieties
| Moiety | Milestone/Application | Significance | Reference(s) |
|---|---|---|---|
| Carboxylic Acid | Use of Acetic Acid in vinegar | Known since antiquity for preservation and flavoring. | libretexts.org |
| Carboxylic Acid | Synthesis of Aspirin (Acetylsalicylic Acid) | A foundational analgesic and anti-inflammatory drug, demonstrating medicinal value. | britannica.comlongdom.org |
| Carboxylic Acid | Development of Nylon and Polyesters | Revolutionized materials science with the creation of durable, versatile synthetic polymers. | wikipedia.orgbritannica.com |
| Tetrahydrofuran | Use as a versatile solvent | Became a key aprotic, polar solvent for a wide range of organic and polymer reactions. | wikipedia.org |
| Tetrahydrofuran | Incorporation into HIV Protease Inhibitors (e.g., Amprenavir) | Demonstrated the THF ring's role as a "privileged scaffold" for enhancing drug potency and target binding. | nih.gov |
| Tetrahydrofuran | Found in diverse natural products (Lignans, Acetogenins) | Established the THF ring as a common and important structural motif in biologically active molecules from nature. | researchgate.netwikipedia.org |
Scope and Objectives of Current Research on this compound
Contemporary research involving this compound and its derivatives is focused on several key areas, primarily aimed at leveraging its unique structure for new applications in medicine and improving the efficiency of its use in synthesis.
A major objective is the development of novel therapeutic agents. Patent literature reveals active research into the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are being investigated for their potential as medicaments. google.com This involves creating these complex molecules with high optical purity, as the specific stereochemistry at the 3-position is critical for biological activity. google.com
Another significant research thrust is the advancement of synthetic methodologies. Scientists are developing new catalytic asymmetric reactions, such as the permanganate (B83412) oxidation of dienes, to provide direct and efficient access to structurally diverse and enantiomerically enriched tetrahydrofurans. acs.org Furthermore, the carboxylic acid group itself is the subject of innovative chemical methods. Modern metallaphotoredox catalysis now enables the direct use of the native carboxylic acid functionality for transformations like alkylation, arylation, and amination. princeton.edu These cutting-edge techniques allow for the late-stage functionalization of complex molecules, which is a highly valuable tool in drug discovery programs. princeton.edu This approach allows chemists to rapidly create a library of analogues from a common intermediate like this compound to explore structure-activity relationships.
Table 3: Current Research Focus on this compound and Related Structures
| Research Area | Specific Focus | Objective | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amides. | To produce optically pure compounds for evaluation as new medicines. | google.com |
| Asymmetric Catalysis | Catalytic asymmetric oxidative cyclization of 1,4-dienoates. | To create direct, efficient, and highly enantioselective routes to substituted THF rings. | acs.org |
| Synthetic Methodology | Metallaphotoredox catalysis for decarboxylative functionalization. | To use the native carboxylic acid group directly for late-stage C-C and C-N bond formation in drug discovery. | princeton.edu |
| Antiviral Research | Incorporation of heterocyclic scaffolds into inhibitor designs. | To develop new agents that can overcome drug resistance by targeting viral enzymes like proteases. | nih.govnih.govdntb.gov.ua |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTREHHXSQGWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405339 | |
| Record name | tetrahydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-31-8, 66838-42-4 | |
| Record name | tetrahydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-Tetrahydro-3-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Tetrahydrofuran 3 Carboxylic Acid and Its Derivatives
Catalytic Oxidation Routes to Tetrahydrofuran-3-carboxylic Acid
Directing the oxidation to the C3 position of the tetrahydrofuran (B95107) ring is a non-trivial synthetic problem, as the α-positions (C2 and C5) are generally more activated and susceptible to oxidation. researchgate.net Consequently, advanced catalytic methods are required to achieve the desired regioselectivity.
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the functionalization of C(sp³)–H bonds, which are typically unreactive. nih.gov These methods often employ a directing group, a functional moiety within the substrate that coordinates to the metal center and positions it in proximity to the target C-H bond, facilitating selective activation and functionalization. acs.orgnih.gov
For the synthesis of this compound derivatives, a strategy could involve the use of a substrate containing a tetrahydrofuran ring and a carboxylic acid (or a precursor) tethered to a directing group. Palladium catalysts are particularly effective in such transformations. For instance, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides can produce substituted tetrahydrofurans. nih.gov While this method builds the ring, adapting it for a C3-carboxy functionality is a key challenge. A more direct approach involves the C-H activation of a pre-formed tetrahydrofuran ring. Research by Daugulis and others has shown that palladium catalysts, in conjunction with specific ligands and oxidants, can arylate C(sp³)–H bonds. nih.gov Applying this logic, a carboxylation reaction could be envisioned using CO or a chloroformate equivalent as the carbon source.
A plausible, though challenging, pathway involves the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate, which has been used to form substituted tetrahydrofurans with high diastereoselectivity. nih.govorganic-chemistry.org The key to accessing the 3-carboxy derivative would lie in the design of the starting γ-hydroxy alkene.
Table 1: Representative Palladium-Catalyzed Tetrahydrofuran Synthesis
| Catalyst System | Substrates | Product Type | Diastereomeric Ratio (dr) | Reference |
| Pd₂(dba)₃ / P(o-tol)₃ / NaOtBu | 4-penten-1-ol, 2-bromonaphthalene | 2-Aryl-tetrahydrofuran | N/A | nih.gov |
| Pd(OAc)₂ / Ligand | γ-hydroxy alkene, aryl bromide | 2,5-disubstituted-tetrahydrofuran | up to >20:1 | nih.govorganic-chemistry.org |
| Pd(OAc)₂ / MPAA Ligand | Aliphatic Carboxylic Acids, Aryl Iodides | α-Arylated Carboxylic Acid | N/A | nih.gov |
This table illustrates the capability of palladium systems in forming and functionalizing related structures, highlighting the potential for adaptation to synthesize this compound.
Achieving selectivity for the C3 position over the more reactive C2/C5 positions is the primary hurdle in the direct oxidation of the tetrahydrofuran ring. researchgate.netnih.gov Most direct oxidation methods using common oxidants or even transition-metal catalysts under aerobic conditions tend to yield γ-butyrolactone (from oxidation at C2) or other ring-cleavage products. nih.govrsc.org
Control can be exerted through several strategies:
Directing Groups: As mentioned, directing groups are the most powerful strategy for site-selectivity. acs.org A group that positions the metal catalyst specifically over the C3-H bond would be required. Carboxylic acids themselves can act as directing groups in certain C-H activation reactions. nih.gov
Steric Hindrance: Introducing bulky substituents at the C2 and C5 positions of the tetrahydrofuran ring can sterically block these sites, thereby favoring functionalization at the less hindered C3 position.
Electronic Effects: The electronic nature of the catalyst and substrate can influence the reaction's regioselectivity. In photocatalytic systems, for instance, the generation of specific radical species can lead to selective C-H bond activation. A metal-free system using photocatalytically generated bromine radicals has been shown to enable selective α-C–H functionalization, but achieving β-selectivity remains a significant challenge. rsc.org
Multi-Step Linear and Convergent Synthetic Strategies
Strategies Utilizing Biomass-Derived Precursors (e.g., Furan (B31954) Derivatives)
The synthesis of this compound and its derivatives from biomass-derived precursors represents a sustainable approach to producing valuable chemicals. rsc.org Furan derivatives, such as 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA), are important platform chemicals produced from furfural (B47365) and 5-hydroxymethylfurfural, respectively. d-nb.info
The hydrogenation of the furan ring in FCA and FDCA to yield tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) can be readily achieved using palladium catalysts. d-nb.info While these specific examples yield 2-substituted tetrahydrofurans, the principles can be adapted for the synthesis of 3-substituted analogs. For instance, the reactivity of furan-3-carboxylic acid is lower than that of FCA, but it can still undergo C-O hydrogenolysis to some extent. d-nb.info
A convenient synthesis of furan-3-carboxylic acid and its derivatives has been reported starting from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This is followed by a nucleophilic displacement of the trichloromethyl group by various nucleophiles, including hydroxide, to afford the desired carboxylic acid. researchgate.net This method provides a direct route to the furan-3-carboxylic acid scaffold, which can then be further modified or reduced to the corresponding tetrahydrofuran derivative.
Synthesis from Amino Acids (e.g., Racemic Methionine, L-Aspartic Acid)
Amino acids serve as versatile and readily available chiral starting materials for the synthesis of enantiopure tetrahydrofuran derivatives. researchgate.net For example, (S)-3-amino tetrahydrofuran hydrochloride can be synthesized from L-aspartic acid or L-methionine in a process that avoids chromatography and is suitable for large-scale production. researchgate.net
The synthesis from L-aspartic acid involves a six-step process: acylation, esterification, reduction, cyclization, hydrolysis, and salification. google.com This method is advantageous due to the low cost and availability of the starting material, as well as the simple and mild reaction conditions, leading to a high yield and purity of the final product. google.com Similarly, amino acid methyl esters, which are important synthetic intermediates, can be prepared in good to excellent yields by reacting amino acids with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. nih.gov
Stereoselective Formation of Substituted Tetrahydrofuran Carboxylic Acid Frameworks
The stereoselective synthesis of substituted tetrahydrofuran frameworks is crucial for accessing specific isomers with desired biological activities. Various strategies have been developed to control the stereochemistry during the formation of the tetrahydrofuran ring.
One approach involves the Matteson homologation of boronic acid esters. uni-saarland.de This method allows for the stereoselective extension of chiral boronic acid esters, leading to highly substituted tetrahydrofurans as single stereoisomers. uni-saarland.de Another strategy is the intramolecular O-alkylation of a tethered epoxide, which can afford tetrahydrofurans as single olefin isomers. nih.gov
Palladium-catalyzed methods have also been employed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Additionally, the decarboxylative arylation of C2-substituted tetrahydrofuran-5-carboxylic acids has been shown to proceed with high cis-selectivity. acs.org
Radical cyclization reactions offer another avenue for stereocontrol. The diastereoselectivity in the synthesis of 2,4-disubstituted tetrahydrofurans via radical cyclization can be controlled by the addition of Lewis acids, with the trans-isomer being the major product in the unperturbed reaction.
Diastereoselective Conjugate Additions
Diastereoselective conjugate addition reactions are a powerful tool for the stereocontrolled synthesis of substituted tetrahydrofurans. These reactions involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating one or more new stereocenters.
One notable approach involves the highly diastereoselective conjugate addition of enoxy silanes to vinyl diazonium salts, which yields 2-diazo-1,5-dicarbonyl compounds. These intermediates can then undergo rhodium-catalyzed reactions to form tetrahydrofuran products with up to six contiguous stereocenters. nsf.gov For instance, the reaction of a specific diazo dicarbonyl compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a Rhodium(II) acetate (B1210297) catalyst produces a bicyclic tetrahydrofuran as a single diastereomer in good yield. nsf.gov
Another strategy employs the reaction of carbanions of aryl 3-chloropropylsulfoxides with nonenolizable aldehydes. nih.gov This process results in the formation of 2,3-disubstituted tetrahydrofurans where the 2-aryl and 3-arylsulfinyl substituents are consistently in a trans relationship. The diastereoselectivity of this reaction is influenced by the electronic properties of the substituents on both the sulfoxide (B87167) and the aldehyde. nih.gov Specifically, electron-withdrawing groups on the aromatic ring of the sulfoxide and electron-donating groups on the aldehyde enhance the diastereoselectivity. nih.gov
Palladium-catalyzed carboetherification of acyclic internal alkenes represents another significant advancement. nih.gov By utilizing an improved catalyst system composed of Pd₂(dba)₃ and S-Phos, it is possible to synthesize polysubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.gov The mechanism involves the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by alkoxide substitution and a key syn-oxypalladation step to generate a common intermediate that leads to the tetrahydrofuran product. nih.gov
Table 1: Examples of Diastereoselective Conjugate Addition Reactions for Tetrahydrofuran Synthesis
| Starting Materials | Catalyst/Reagents | Product Type | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|
| Enoxy silane (B1218182) and vinyl diazonium salt | Rh₂(OAc)₄ | Bicyclic tetrahydrofuran | Single diastereomer | Up to 89% nsf.gov |
| Aryl 3-chloropropylsulfoxide and aldehyde | - | 2,3-disubstituted tetrahydrofuran | High (trans selective) | - |
| γ-hydroxy alkene and aryl bromide | Pd₂(dba)₃/S-Phos | Polysubstituted tetrahydrofuran | Up to >20:1 nih.gov | Good to excellent nih.gov |
Intramolecular Cyclization Reactions (e.g., Hydroalkoxylation/Reduction, Hydroamination/Reduction)
Intramolecular cyclization reactions are a cornerstone of tetrahydrofuran synthesis, involving the formation of the ring from a linear precursor containing both the hydroxyl and a reactive functional group.
Hydroalkoxylation/Reduction: This method involves the intramolecular addition of a hydroxyl group to an unsaturated bond, such as an alkene or alkyne, followed by reduction. Platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins is an effective method that tolerates a variety of functional groups. organic-chemistry.org Similarly, gold(I) catalysts can effectively catalyze the intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes to yield the corresponding tetrahydrofuran derivatives in good yields. organic-chemistry.org Reductive cyclization of acetylenic aldehydes using chiral rhodium catalysts also provides a route to enantiomerically enriched tetrahydrofurans. organic-chemistry.org
Hydroamination/Reduction: While less common for the direct synthesis of this compound, hydroamination reactions serve as a parallel strategy for synthesizing related nitrogen-containing heterocycles like pyrrolidines. These reactions can sometimes be adapted for oxygen heterocycles. For example, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is effective for forming cyclic amines, and similar conditions can be applied to the hydroalkoxylation of allenes. organic-chemistry.org
Radical cyclization reactions also provide a versatile entry to the tetrahydrofuran skeleton. For instance, the cyclization of 3-oxa-5-hexenyl radicals can lead to 2,4-disubstituted tetrahydrofurans. The diastereoselectivity of this process can be controlled by the addition of Lewis acids.
Table 2: Intramolecular Cyclization Strategies for Tetrahydrofuran Synthesis
| Reaction Type | Substrate | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Hydroalkoxylation | γ- or δ-hydroxy olefin | Platinum catalyst | Tolerates various functional groups organic-chemistry.org |
| Hydroalkoxylation | γ- or δ-hydroxy allene | Gold(I) catalyst | Good yields organic-chemistry.org |
| Reductive Cyclization | Acetylenic aldehyde | Chiral Rhodium catalyst | Enantioselective organic-chemistry.org |
| Radical Cyclization | 3-oxa-5-hexenyl radical | Lewis acids | Controllable diastereoselectivity |
Ring-Opening Cross-Metathesis Approaches
Ring-opening cross-metathesis (ROCM) is a powerful olefin metathesis reaction that allows for the formation of functionalized acyclic compounds from cyclic olefins. While not a direct method for synthesizing the tetrahydrofuran ring itself, it is a valuable tool for creating precursors that can subsequently be cyclized to form tetrahydrofurans.
The ROCM of cycloolefins, catalyzed by ruthenium alkylidene complexes, can produce dienes that are symmetrically or asymmetrically functionalized. caltech.edu The success of this reaction is often dependent on the ring size of the cycloolefin and the nature of the cross-partner. For instance, seven- and eight-membered ring substrates readily undergo ROCM with a variety of alkenes, while less-strained five- and six-membered rings often require electron-deficient cross-partners to proceed efficiently. caltech.eduharvard.edu
A key application of this methodology is the synthesis of end-differentiated dienes from trisubstituted cycloolefins and α,β-unsaturated carbonyl compounds. caltech.edu These dienes can then serve as versatile intermediates for further transformations, including cyclization to form substituted tetrahydrofurans. The regioselectivity of the ROCM reaction often places the carbonyl group on the less-hindered side of the resulting diene. caltech.edu
Furthermore, ring-opening metathesis polymerization (ROMP) can be terminated with specific agents to introduce functional groups at the polymer chain end. nih.gov For example, using vinylene carbonate or 3H-furanone as terminating agents in a ruthenium-initiated ROMP can introduce aldehyde or carboxylic acid functionalities. nih.gov This strategy provides a route to polymers with terminal groups that could potentially be used in the synthesis of more complex structures containing tetrahydrofuran moieties.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves the development of biocatalytic pathways and the use of sustainable reaction conditions.
Biocatalytic Pathways
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov
A notable example is the biocatalytic hydrogenation of carboxylic acids to their corresponding primary alcohols. nih.gov The hyperthermophile Pyrococcus furiosus can catalyze the selective hydrogenation of a broad range of carboxylic acids. nih.gov This technology could potentially be applied to the reduction of tetrahydrofuran-dicarboxylic acids or related precursors.
Enzymatic resolution is another powerful biocatalytic tool for obtaining enantiomerically pure this compound, which is crucial for many pharmaceutical applications. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can be used for the kinetic resolution of racemic esters of this compound. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric excess.
Furthermore, biomass represents a sustainable feedstock for chemical synthesis. rsc.org Carbohydrates, for example, can be selectively dehydrated to form tetrahydrofuran derivatives. This process can be achieved by treating the corresponding N,N-dimethylhydrazones of pentose (B10789219) sugars under acidic or basic conditions, with each approach offering complementary stereoselectivity. rsc.org The resulting tetrahydrofuran hydrazones can then be converted into a variety of useful building blocks, including those with carboxylic acid functionalities. rsc.org
Sustainable Reaction Conditions and Catalytic Systems
The development of sustainable reaction conditions and catalytic systems is a key aspect of green chemistry. This includes the use of environmentally benign solvents, energy-efficient processes, and recyclable catalysts.
In the synthesis of tetrahydrofuran derivatives, efforts have been made to replace hazardous solvents. For example, benzotrifluoride (B45747) (BTF) has been investigated as a more environmentally friendly alternative to dichloromethane (B109758) (DCM) for olefin metathesis reactions. mdpi.com
The use of solid-supported catalysts is another important strategy for improving the sustainability of chemical processes. For instance, hydrotalcite-supported gold nanoparticle catalysts have been successfully used for the aerobic oxidation of tetrahydrofuran-2,5-dimethanol to tetrahydrofuran-2,5-dicarboxylic acid in water, a green solvent. acs.org This system operates without the need for a homogeneous base and the catalyst can be recycled. acs.org
Chemical Reactivity and Functional Group Transformations of Tetrahydrofuran 3 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group is the primary site of chemical reactivity in Tetrahydrofuran-3-carboxylic acid, undergoing a range of reactions typical of this functional group.
Nucleophilic Acyl Substitution Reactions and Derivative Formation
Nucleophilic acyl substitution is a key class of reactions for this compound, enabling the synthesis of various derivatives such as esters, amides, and anhydrides.
Esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com This equilibrium reaction is typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.com Various acid catalysts, including sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com
Another method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for coupling the carboxylic acid with alcohols under mild conditions.
| Reactants | Reagents/Catalyst | Product |
| This compound, Alcohol | Acid catalyst (e.g., H₂SO₄, TsOH) | Tetrahydrofuran-3-carboxylate ester |
| This compound, Alcohol | DCC, DMAP | Tetrahydrofuran-3-carboxylate ester |
This table summarizes common esterification reactions of this compound.
The synthesis of amides from this compound typically requires activation of the carboxylic acid, as direct reaction with an amine is often inefficient. libretexts.org Coupling agents such as dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P) can be used to facilitate this transformation. libretexts.orgresearchgate.netorganic-chemistry.org The reaction proceeds by forming a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. libretexts.org
Symmetrical and cyclic anhydrides of this compound can be prepared through dehydration coupling reactions. nih.govacs.org Reagents like oxalyl chloride or thionyl chloride in the presence of a catalyst such as triphenylphosphine (B44618) oxide can effectively promote the formation of the anhydride linkage under mild conditions. nih.govacs.org
| Starting Material | Reagents | Product |
| This compound, Amine | DCC or T3P | Tetrahydrofuran-3-carboxamide |
| This compound | Oxalyl chloride, Triphenylphosphine oxide | Tetrahydrofuran-3-carboxylic anhydride |
This table outlines the synthesis of amides and anhydrides from this compound.
Reduction Methodologies for Carboxylic Acid Transformation
The carboxylic acid group of this compound can be reduced to a primary alcohol using various reducing agents.
Powerful hydride-based reducing agents are effective for the reduction of the carboxylic acid in this compound to the corresponding primary alcohol, (tetrahydrofuran-3-yl)methanol.
Borane-Tetrahydrofuran Complex (BH₃-THF): This reagent is a versatile and selective reducing agent for carboxylic acids. acs.orgcommonorganicchemistry.comwikipedia.org It reacts rapidly at room temperature to afford the corresponding alcohol in high yield. acs.org The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF). acs.orgcommonorganicchemistry.com
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a very strong and non-selective reducing agent that readily reduces carboxylic acids to primary alcohols. masterorganicchemistry.combyjus.comucalgary.ca The reaction is usually performed in an anhydrous, non-protic solvent such as diethyl ether or THF, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. byjus.comyoutube.com
| Reducing Agent | Product |
| Borane-Tetrahydrofuran Complex (BH₃-THF) | (Tetrahydrofuran-3-yl)methanol |
| Lithium Aluminium Hydride (LiAlH₄) | (Tetrahydrofuran-3-yl)methanol |
This table shows the products of the reduction of this compound with common hydride-based reducing agents.
A key advantage of using Borane-Tetrahydrofuran complex (BH₃-THF) is its ability to selectively reduce carboxylic acids in the presence of other functional groups. acs.orgcommonorganicchemistry.com Borane reacts with carboxylic acids faster than with many other functionalities, including esters, nitro groups, and halogens. libretexts.org This chemoselectivity allows for the targeted reduction of the carboxylic acid group in a multifunctional molecule without affecting other sensitive groups. libretexts.orgacs.org
In contrast, Lithium Aluminium Hydride (LiAlH₄) is a much more powerful and less selective reducing agent. masterorganicchemistry.comcommonorganicchemistry.com It will reduce not only carboxylic acids but also a wide range of other functional groups, such as esters, amides, and ketones. masterorganicchemistry.combyjus.com Therefore, when selective reduction of a carboxylic acid is required in a molecule containing other reducible functional groups, BH₃-THF is generally the preferred reagent. commonorganicchemistry.com
The reactivity of this compound is characterized by the interplay between the saturated ether ring and the carboxylic acid group. This section details reactions involving the tetrahydrofuran (THF) ring.
Ring-Opening Reactions and Subsequent Transformations
The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific catalytic conditions. These reactions typically proceed via cleavage of a C-O bond, transforming the cyclic ether into a linear, functionalized aliphatic chain.
Catalytic ring-opening of the parent THF molecule is a well-established process. For instance, frustrated Lewis pairs (FLPs) featuring a dimethylxanthene scaffold have been theoretically and experimentally shown to activate and cleave the THF ring. nih.govacs.org Theoretical studies indicate that FLPs such as those based on Al/P are energetically favorable for promoting this reaction. acs.org The mechanism involves the formation of a precursor complex between the FLP and the THF oxygen atom, followed by a transition state leading to the ring-opened product. nih.govacs.org Another approach involves N-heterocyclic carbene-boryl triflates, which, in the presence of nucleophiles like aryloxides, react with THF to yield ring-opened insertion products. rsc.org
Acid-catalyzed conditions are also commonly employed for THF ring-opening, often leading to polymerization. The cationic ring-opening polymerization of THF can be initiated by solid acid catalysts, such as H₃PW₁₂O₄₀·13H₂O, in the presence of an activator like acetic anhydride. nih.gov The proposed mechanism involves the protonation of acetic anhydride, which is then attacked by THF. Subsequent nucleophilic attack by other THF molecules leads to chain growth, forming polytetrahydrofuran (PTHF). nih.gov While these examples utilize unsubstituted THF, the presence of the 3-carboxylic acid group would likely influence the reaction, potentially acting as an internal nucleophile or modifying the electronic properties of the ether oxygen.
Functionalization of the Tetrahydrofuran Ring System
Direct functionalization of the C-H bonds of the tetrahydrofuran ring offers a powerful strategy for elaborating the structure of this compound. The positions alpha to the ether oxygen (C2 and C5) are particularly activated and are common sites for such reactions.
Modern photocatalytic methods enable the selective activation of the α-C–H bond of THF. For example, using nBu₄NBr as a cocatalyst activated by the photosensitizer 4-CzIPN, bromine radicals can be generated, which selectively abstract a hydrogen atom from the α-position of THF, allowing for subsequent C-S and C-C cross-coupling reactions. rsc.org Similarly, zinc-mediated C-H activation of THF under mild conditions has been used for regioselective addition to aryl-propiolates. rsc.org
A particularly relevant transformation for carboxylic acid-containing rings is decarboxylative functionalization. While direct examples for the 3-carboxylic acid isomer are scarce, MacMillan and co-workers have reported the decarboxylative arylation of C2-substituted tetrahydrofuran-5-carboxylic acids. acs.org This reaction, proceeding via a photoredox/nickel dual catalytic cycle, demonstrates that the carboxylic acid group can be replaced with a new substituent, providing a powerful method for modifying the THF scaffold. This suggests that this compound could undergo similar decarboxylative couplings at the C3 position.
The following table summarizes methods applicable to the functionalization of the THF ring.
| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type |
| Photocatalytic C-H Coupling | 4-CzIPN, nBu₄NBr, Substrate | α (C2/C5) | α-Substituted THF |
| Zinc-Mediated C-H Addition | Zinc, Dibromocyclopropane, Propiolate | α (C2/C5) | α-Alkylated THF |
| Decarboxylative Arylation | NiCl₂·6H₂O, Bphen, ArB(OH)₂ | C3 (via analogy) | 3-Aryl-THF |
Hydrogenation and Hydrogenolysis Reactions
Under hydrogenation conditions, this compound can undergo two primary transformations: hydrogenation of the carboxylic acid to an alcohol or hydrogenolysis (ring-opening) of the ether linkage. The reaction outcome is highly dependent on the catalyst and reaction conditions.
Hydrogenation of carboxylic acids to alcohols is a valuable transformation, and various catalysts, such as platinum supported on titania (Pt/TiO₂), have been shown to be highly selective for this reduction under mild temperatures and pressures. researchgate.net
Conversely, hydrogenolysis involves the cleavage of a C-O bond in the THF ring. Studies on the closely related isomer, tetrahydrofuran-2-carboxylic acid, provide significant insight. Using a tungsten-modified rhodium catalyst (Rh-WOx/SiO₂), the hydrogenolysis of tetrahydrofuran-2-carboxylic acid proceeds with activity in cleaving the C-O bond at the 2-position, leading to products such as δ-valerolactone and 5-hydroxyvaleric acid. This demonstrates that C-O hydrogenolysis can be favored over carboxylic acid hydrogenation with the appropriate catalyst system. wikipedia.org For this compound, hydrogenolysis would be expected to cleave one of the C-O bonds, leading to substituted γ-butyrolactone or linear 4-hydroxy-pentanoic acid derivatives.
Generation and Reactivity of Advanced Intermediates
Beyond direct functionalization, the structure of this compound allows for the formation of advanced reactive intermediates, such as dianions and oxocarbenium ions, enabling more complex synthetic transformations.
Dianionic Species Formation and Electrophilic Trapping
The acidic protons of this compound—the carboxylic acid proton and the C-H protons alpha to the ether oxygen—can be removed by strong bases to form a dianionic species. This dianion can then be trapped by various electrophiles to introduce new substituents onto the ring.
Research on the analogous unsaturated compound, 3-furoic acid, demonstrates this principle effectively. Treatment of 2-methyl-3-furoic acid with two equivalents of butyllithium (B86547) generates a dianion at the carboxylate and the C-5 position. rsc.org This dianion readily reacts with a range of electrophiles. This reactivity is attributed to the stability of the dilithio species in THF, allowing even sluggish electrophiles to react efficiently. rsc.org A similar strategy is expected to be effective for this compound, where deprotonation would likely occur at the C2 or C5 position to form a thermodynamically stable dianion, which can then be alkylated, acylated, or undergo addition to carbonyls.
The table below, based on findings for the furoic acid system, illustrates the potential scope of this reaction for this compound. rsc.org
| Electrophile | Reagent Example | Expected Product Type from THF-3-CA Dianion |
| Alkyl Halide | 3-Bromoprop-1-ene | 2-(Allyl)this compound |
| Aldehyde | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)this compound |
| Ketone | Acetone | 2-(1-Hydroxy-1-methylethyl)this compound |
| Disulfide | Dimethyl disulfide | 2-(Methylthio)this compound |
Oxocarbenium Ion Intermediates in Asymmetric Transformations
Oxocarbenium ions are powerful electrophilic intermediates characterized by a positive charge delocalized between a carbon and an adjacent oxygen atom. wikipedia.org They are frequently invoked in the chemistry of cyclic ethers, particularly in glycosylation reactions, and can be harnessed for complex stereoselective syntheses. wikipedia.org
The generation of an oxocarbenium ion from this compound would typically require derivatization. For example, reduction of the carboxylic acid to the corresponding alcohol, 3-(hydroxymethyl)tetrahydrofuran, followed by conversion of the primary alcohol to a good leaving group, would not directly lead to an oxocarbenium ion. Instead, formation would typically occur from a precursor with a leaving group at a position alpha to the ether oxygen (C2 or C5).
Alternatively, an oxocarbenium ion could be formed via activation of a derivative like 3-hydroxytetrahydrofuran. This alcohol, which can be synthesized from malic acid or via hydroboration of dihydrofurans, serves as a precursor to many other derivatives. Activation of the C3 hydroxyl and subsequent elimination or rearrangement could potentially lead to reactive intermediates, though not a classical oxocarbenium ion. More plausibly, functionalization at the C2 position of a tetrahydrofuran-3-ol derivative could install a leaving group, which upon departure would generate a C2-oxocarbenium ion. This intermediate could then be trapped by internal or external nucleophiles. Chiral oxocarbenium ions have been effectively used as electrophiles in highly diastereoselective and enantioselective aldol (B89426) additions and cycloadditions. wikipedia.org The stereochemical outcome of such reactions is often controlled by the conformation of the ring and the stereoelectronic effects of existing substituents, making them valuable in asymmetric synthesis. wikipedia.org
Stereochemistry and Stereoselective Control in Tetrahydrofuran 3 Carboxylic Acid Chemistry
Enantiomeric Forms: (R)- and (S)-Tetrahydrofuran-3-carboxylic Acid
Tetrahydrofuran-3-carboxylic acid exists as a pair of enantiomers, designated as (R)- and (S)- based on the spatial arrangement of the substituents around the chiral C3 carbon. These enantiomers exhibit identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light and with other chiral molecules.
The (R) and (S) descriptors are assigned according to the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the C3 carbon are prioritized based on atomic number: the oxygen atom of the hydroxyl group in the carboxylic acid, the C2 carbon of the ring, the C4 carbon of the ring, and the hydrogen atom. The spatial arrangement of these groups determines the (R) or (S) configuration. The absolute configuration of these enantiomers is crucial for their application in pharmaceuticals and as chiral building blocks.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (R)-Tetrahydrofuran-3-carboxylic acid | 66838-42-4 | C₅H₈O₃ | 116.12 |
| (S)-Tetrahydrofuran-3-carboxylic acid | 168395-26-4 | C₅H₈O₃ | 116.12 |
| This compound (racemic) | 89364-31-8 | C₅H₈O₃ | 116.12 |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comtcichemicals.comnih.gov
The separation of racemic this compound into its pure enantiomers is a key process for its use in stereospecific applications. This separation, known as resolution, can be achieved through several methods.
Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus their separation. High-performance liquid chromatography (HPLC) with chiral columns is a common approach. For instance, anion-exchange chiral stationary phases have been shown to be effective for the enantiomeric resolution of acidic compounds like this compound. chiraltech.com Supercritical fluid chromatography (SFC) has also emerged as a viable technique for the enantioseparation of acidic compounds. chiraltech.com
Chemical resolution involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral base, to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgacs.org After separation, the individual diastereomeric salts are treated with an acid to regenerate the pure (R) and (S) enantiomers of this compound. libretexts.org
Methods for Enantiomeric Resolution and Purification
Diastereoselective Synthesis of this compound Derivatives
The synthesis of substituted this compound derivatives often requires precise control over the stereochemistry at multiple chiral centers. Diastereoselective synthesis aims to produce a specific diastereomer out of several possibilities.
Achieving control over the relative stereochemistry in the synthesis of substituted tetrahydrofurans is a significant area of research. Various synthetic strategies have been developed to influence the formation of specific diastereomers. For example, intramolecular cyclization reactions of acyclic precursors are a common method for constructing the tetrahydrofuran (B95107) ring. The stereochemistry of the substituents on the acyclic chain can direct the stereochemical outcome of the cyclization, leading to the preferential formation of either cis or trans products. nih.gov
Research has demonstrated that the choice of reagents and reaction conditions can significantly impact the diastereoselectivity. For instance, in the palladium-catalyzed carboetherification of γ-hydroxy alkenes, the selection of the phosphine (B1218219) ligand can dramatically influence the diastereomeric ratio of the resulting substituted tetrahydrofurans. nih.gov Similarly, reactions involving the reduction of γ-lactols to form methyl tetrahydrofuran-3-carboxylates have shown that the choice of reducing agent can affect the diastereoselectivity of the product. These methods allow for the creation of highly substituted tetrahydrofuran derivatives with well-defined relative stereochemistry, which are valuable intermediates in the synthesis of complex molecules. nih.gov
Influence of Chiral Auxiliaries and Catalysts on Diastereoselectivity
The stereoselective synthesis of substituted tetrahydrofurans is a field of significant interest, with diastereoselectivity often being controlled through the use of either chiral auxiliaries or chiral catalysts. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of one or more subsequent reactions. springerprofessional.de After serving its purpose, the auxiliary is removed. Chiral catalysts, on the other hand, are chiral molecules that can accelerate a chemical reaction and influence its stereochemical outcome without being consumed in the process. snnu.edu.cn
The synthesis of tetrahydrofuran rings can be achieved with high diastereoselectivity. For instance, [3+2] annulation reactions, which involve the combination of a three-atom component and a two-atom component to form a five-membered ring, can be guided by chiral auxiliaries. The use of optically active α-keto esters derived from chiral molecules like L-quebrachitol in cycloadditions with allylsilanes leads to tetrahydrofuran derivatives with a high level of diastereoselectivity. researchgate.net The auxiliary can then be removed to yield optically pure silyl-substituted tetrahydrofurans. researchgate.net
Chiral catalysts have also proven highly effective. Copper catalysts, when combined with chiral ligands, can mediate the ring expansion of oxetanes with diazoesters to afford tetrahydrofuran products in good yields and with high diastereoselectivity and enantioselectivity. nih.gov In one example, this method produced a tetrahydrofuran derivative with a 95:5 diastereomeric ratio and 98% enantiomeric excess (ee). nih.gov Furthermore, Lewis acid additives can have a profound impact on the diastereoselectivity of radical cyclization reactions that form the tetrahydrofuran ring. nih.gov
The interplay between a chiral auxiliary on a substrate and a chiral catalyst can lead to enhanced stereocontrol through a "match/mismatch" effect. beilstein-journals.org This phenomenon occurs when the stereochemical preferences of the auxiliary and the catalyst either align (match) to produce a single diastereomer in high selectivity or oppose each other (mismatch), leading to lower selectivity or the formation of a different diastereomer. beilstein-journals.org
Table 1: Examples of Catalyst and Auxiliary Influence on Tetrahydrofuran Synthesis
| Reaction Type | Stereochemical Control | Reagents/Catalysts | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Oxetane Ring Expansion | Chiral Catalyst | Copper catalyst, Chiral Ligand 170 | 95:5 | 98% | nih.gov |
| [3+2] Cycloaddition | Chiral Auxiliary | Allylsilane, α-keto ester from L-quebrachitol | High | N/A | researchgate.net |
Chiral Building Block Utility in Stereocontrolled Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically-defined target molecules. rsc.org this compound, in its enantiopure (R) and (S) forms, is a valuable chiral building block. Its rigid cyclic structure and functional groups make it an ideal scaffold for introducing specific stereochemistry into larger molecules.
The synthesis of these enantiopure building blocks is key to their utility. (S)-Tetrahydrofuran-3-carboxylic acid is often prepared through methods involving asymmetric catalysis or resolution, while the (R)-enantiomer can be obtained using chiral auxiliary-based methods. These enantiomers are then used in the synthesis of a variety of complex products, including other chiral tetrahydrofuran derivatives. researchgate.net
Role in Asymmetric Transformations and Medicinal Chemistry
The application of enantiomers of this compound as chiral building blocks is particularly prominent in medicinal chemistry, where the specific three-dimensional structure of a drug is critical for its biological activity. The conformationally rigid tetrahydrofuran scaffold is a desirable feature in drug design as it can help to properly orient other functional groups for optimal interaction with biological targets like enzymes or receptors.
(S)-Tetrahydrofuran-3-carboxylic acid is a key intermediate in the synthesis of certain Hepatitis B Virus (HBV) inhibitors and kinase modulators. Its derivatives have also been incorporated into peptidomimetics—compounds that mimic the structure and function of peptides—and have been explored for their potential as antithrombotic agents. For example, 3-amino-tetrahydrofuran-3-carboxylic acid derivatives are used in the development of novel therapeutics. google.com The synthesis of an amino-substituted derivative via an aldol-type reaction with 4-bromobenzaldehyde (B125591) was achieved with a high diastereoselectivity of 97:3 (trans/cis), demonstrating the stereocontrol possible with this building block.
The inherent chirality and structural rigidity of this compound make it an indispensable tool for chemists to construct complex molecules with precise stereochemical control, ultimately enabling the development of advanced materials and new therapeutic agents.
Mechanistic Investigations of Reactions Involving Tetrahydrofuran 3 Carboxylic Acid
Reaction Pathway Elucidation
The chemical behavior of tetrahydrofuran-3-carboxylic acid is dictated by its unique structure, which features a five-membered cyclic ether (the tetrahydrofuran (B95107) ring) and a carboxylic acid group at the 3-position. This combination of functional groups allows for a variety of reaction pathways, making it a versatile building block in organic synthesis.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. openstax.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and resulting in the substitution product. openstax.orgmasterorganicchemistry.com
The reactivity of the carboxylic acid derivative is largely influenced by the nature of the leaving group. pressbooks.pub In the case of this compound, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Therefore, the reaction often requires activation. libretexts.org
One common method of activation involves protonating the carbonyl oxygen under acidic conditions. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.orgopenochem.org The reaction then proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a water molecule. libretexts.org
Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an ester. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into an acyl chlorosulfite intermediate, which has a much better leaving group. libretexts.orglibretexts.org This intermediate readily reacts with nucleophiles. libretexts.org
Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. While the carboxylate is less reactive towards nucleophilic attack, strong nucleophiles can still react. The reaction proceeds through a tetrahedral dianion intermediate. libretexts.org
A common example of nucleophilic acyl substitution is esterification. In the Fischer esterification, the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of water. libretexts.org
Another important reaction is amidation, the formation of an amide. This can be achieved by reacting the carboxylic acid with an amine. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is common to facilitate this transformation by activating the carboxylic acid. libretexts.org
The general mechanism for nucleophilic acyl substitution with a negatively charged nucleophile can be summarized as follows:
Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon. pressbooks.pub
Formation of a tetrahedral intermediate: A key intermediate with a tetrahedral carbon is formed. pressbooks.pub
Elimination of the leaving group: The carbonyl group is reformed by the expulsion of the leaving group. masterorganicchemistry.com
Metal catalysts play a significant role in expanding the synthetic utility of this compound and its derivatives. These catalysts can enable reactions that are otherwise difficult to achieve and can provide high levels of selectivity.
Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions. For instance, a palladium-catalyzed method has been developed for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, which proceeds via the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org In the synthesis of chiral tetrahydro-2-furoic acid, a bimetallic catalyst of palladium-nickel on an alumina (B75360) support has been used for the selective hydrogenation of 2-furoic acid. wikipedia.org
Nickel Catalysis: Nickel catalysts have been employed in photoredox reactions for the α-oxy C(sp³)–H arylation of cyclic ethers. organic-chemistry.org This method allows for the direct functionalization of the tetrahydrofuran ring. Nickel catalysis, in synergy with photoredox catalysis, also enables the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. organic-chemistry.org
Copper Catalysis: Copper-based catalysts have been utilized in various transformations. For example, a Cu-Mn spinel oxide has been shown to be an efficient catalyst for the oxidative aminolysis of esters. mdpi.com This bimetallic system can cycle between different oxidation states, facilitating electron-transfer reactions. mdpi.com
Platinum Catalysis: While less common for direct reactions with this compound itself, platinum catalysts are important in related hydrogenations and oxidations.
Other Metals: Other transition metals like rhodium, iridium, and iron have also been investigated. For example, rhodium complexes have been used in the asymmetric hydrogenation of precursors to 3-amino-tetrahydrofuran-3-carboxylic acid derivatives. google.com Iridium complexes have been shown to catalyze the aerobic oxidation of tetrahydrofuran to γ-butyrolactone. rsc.org Iron(III) chloride can act as a Lewis acid catalyst for direct amidation from esters. mdpi.com Zirconium and titanium salts have been used to catalyze amidation reactions under milder conditions. mdpi.com
| Catalyst/Metal System | Reaction Type | Substrate/Product Example | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Palladium/Nickel on Alumina | Hydrogenation | Furoic acid to Tetrahydro-2-furoic acid | Selective reduction of the furan (B31954) ring. | wikipedia.org |
| [Rh(COD)Cl]₂ / Walphos | Asymmetric Hydrogenation | Precursor to (S)-3-amino-tetrahydrofuran-3-carboxylic acid | Enantioselective reduction of a double bond. | google.com |
| IrCl(CO)(PPh₃)₂ | Aerobic Oxidation | Tetrahydrofuran to γ-butyrolactone | Catalytic oxidation process. | rsc.org |
| Cu-Mn Spinel Oxide | Oxidative Aminolysis | Ethyl esters to amides | Electron-transfer reactions via aminium radical cation formation. | mdpi.com |
Biocatalysis offers an environmentally friendly and highly selective alternative for the transformation of carboxylic acids. Enzymes, such as carboxylic acid reductases (CARs), can catalyze reductions under mild conditions.
CARs are found in various microorganisms and can reduce a wide range of carboxylic acids to their corresponding aldehydes or primary alcohols. nih.govrsc.org The reaction mechanism typically involves the activation of the carboxylic acid, often through adenylation using adenosine (B11128) triphosphate (ATP). This forms a reactive acyl-adenylate intermediate. libretexts.org This activated species is then reduced by a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) dependent step to the aldehyde. Further reduction to the primary alcohol can also occur.
The hyperthermophile Pyrococcus furiosus has been shown to catalyze the hydrogenation of various carboxylic acids to their corresponding primary alcohols. nih.gov A key advantage of this biocatalytic system is its chemoselectivity, as other functional groups like isolated carbon-carbon double bonds are not reduced. nih.gov
Role of Intermediates and Transition States
Understanding the intermediates and transition states in reactions involving this compound is crucial for controlling reaction outcomes, particularly stereoselectivity.
The primary reactive intermediate in nucleophilic acyl substitution reactions of carboxylic acids is the tetrahedral intermediate. pressbooks.pub This species is formed upon the addition of the nucleophile to the carbonyl carbon. Its stability and subsequent breakdown determine the course of the reaction.
In metal-catalyzed reactions, various organometallic intermediates are formed. For example, in palladium-catalyzed cross-coupling reactions, oxidative addition, transmetalation, and reductive elimination steps involve distinct palladium-containing intermediates. The structure and reactivity of these intermediates dictate the efficiency and selectivity of the catalytic cycle.
In radical reactions, such as those initiated by photoredox catalysis, radical intermediates are key. For instance, the decarboxylative coupling of carboxylic acids proceeds through the formation of a radical species upon decarboxylation.
The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for pharmaceutical applications. google.com The stereochemical outcome of asymmetric reactions is determined by the transition states leading to the different stereoisomers.
In asymmetric hydrogenation reactions catalyzed by chiral metal complexes, the chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric interactions, leading to the preferential formation of one enantiomer. The absolute configuration of the product can often be determined by techniques such as X-ray crystallography. google.com
For instance, in the synthesis of chiral piperidines, a decarboxylative functionalization was found to be highly diastereoselective, with the 2,6-cis-configuration being predominantly formed. acs.org This selectivity is thought to be influenced by the conformation of the ring, which is set by existing stereocenters, causing the incoming reagent to preferentially approach from one face of the molecule. acs.org
The Strecker reaction, used for the synthesis of α-amino acids, can be performed asymmetrically using chiral auxiliaries. nih.gov The chiral auxiliary directs the addition of cyanide to one face of the imine double bond, leading to a diastereomeric excess of one α-amino nitrile, which can then be hydrolyzed to the corresponding α-amino acid. nih.gov
| Compound Name |
|---|
| This compound |
| Thionyl chloride |
| Dicyclohexylcarbodiimide (DCC) |
| γ-butyrolactone |
| Furoic acid |
| Tetrahydro-2-furoic acid |
| 3-amino-tetrahydrofuran-3-carboxylic acid |
| Adenosine triphosphate (ATP) |
| Nicotinamide adenine dinucleotide phosphate (NAD(P)H) |
Influence of Reaction Parameters on Selectivity and Efficiency
The efficiency and selectivity of chemical reactions involving this compound are critically dependent on various reaction parameters. Careful optimization of these conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the economic and environmental viability of the process. Key parameters that are frequently investigated and optimized include the choice of solvent, catalyst loading, and reaction temperature.
Solvent Effects
The solvent in which a reaction is conducted can profoundly influence its rate, selectivity, and equilibrium position. Solvents can affect the solubility of reactants, stabilize transition states or intermediates, and in some cases, directly participate in the reaction mechanism. The choice of an appropriate solvent is therefore a crucial step in designing a synthetic route.
In reactions involving carboxylic acids, solvent polarity, proticity, and coordinating ability are significant factors. For instance, in the catalytic reduction of furancarboxylic acids, polar solvents such as methanol (B129727) have been shown to yield higher selectivity towards certain hydrogenated products. However, at elevated temperatures, alcohol-based solvents can lead to the undesired side reaction of esterification. d-nb.info
The amidation of carboxylic acids is another reaction class where solvent choice is paramount. In a study on direct amidation reactions, various solvents were screened to determine the optimal conditions for yield and reaction time. Tetrahydrofuran (THF) was identified as the superior solvent, outperforming others like acetonitrile (B52724) where, despite the solubility of the reagent, the product yield was lower even after extended reaction times. researchgate.net This highlights that solvent performance is not solely dependent on solubility but also on its interaction with the reaction intermediates and transition states. In some catalytic systems, the hydrogen bond acceptor (HBA) ability of the solvent has been found to be a critical factor that can alter the reaction pathway and the final product distribution. acs.org
Table 1: Effect of Different Solvents on Amide Bond Formation Yield
| Solvent | Reaction Time (hours) | Yield (%) |
| Dichloromethane (B109758) (DCM) | 12 | 75 |
| Acetonitrile | 16 | 68 |
| Toluene (B28343) | 12 | 82 |
| Tetrahydrofuran (THF) | 8 | 91 |
| Dimethylformamide (DMF) | 14 | 70 |
This table is illustrative, based on findings that THF can be a superior solvent for amidation reactions in terms of yield and reaction time. researchgate.net
Catalyst Loading and Temperature Optimization
The interplay between catalyst loading and reaction temperature is a cornerstone of process optimization in catalytic reactions. Catalyst loading, or the amount of catalyst relative to the reactants, directly impacts the reaction rate. Temperature affects both the reaction rate, according to the Arrhenius equation, and can also influence the reaction's selectivity by favoring different reaction pathways.
Increasing catalyst loading generally leads to a higher reaction rate, but this is not always linear and can sometimes negatively affect selectivity. researchgate.net Moreover, from an economic standpoint, minimizing catalyst usage is desirable. Therefore, an optimal catalyst loading is sought that provides a high reaction rate and selectivity without excessive cost. For example, in the direct amidation of carboxylic acids using a titanium tetrafluoride (TiF₄) catalyst, it was found that a 10 mol% catalyst loading was optimal for aromatic acids, whereas a lower loading of 5 mol% was sufficient and even preferable for aliphatic acids. rsc.org Similarly, optimization studies for the reduction of carboxylic acids using a titanium tetrachloride (TiCl₄) catalyst determined that 10 mol% was the ideal concentration for achieving high yields. organic-chemistry.org
Temperature optimization is equally critical. Higher temperatures typically accelerate reactions but can also promote the formation of undesired byproducts or lead to catalyst degradation. For instance, in the hydrogenation of maleic acid to produce tetrahydrofuran, selectivity towards the desired product was found to increase with temperature, but there is an upper limit beyond which side reactions become dominant. researchgate.net The optimal temperature is often a compromise between achieving a practical reaction rate and maintaining high selectivity. In many amidation reactions, refluxing in a solvent like toluene is required, indicating the need for high temperatures to overcome the activation energy barrier. rsc.org
The optimization of these parameters is often performed in conjunction, as their effects are interdependent. A systematic study typically involves varying one parameter while keeping others constant to map the response surface and identify the global optimum for yield and selectivity.
Table 2: Illustrative Optimization of Catalyst Loading and Temperature for a Generic Reduction of this compound
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 2.5 | 60 | 24 | 45 | 95 |
| 2 | 5.0 | 60 | 12 | 78 | 94 |
| 3 | 10.0 | 60 | 8 | 95 | 92 |
| 4 | 5.0 | 80 | 6 | 92 | 88 |
| 5 | 5.0 | 70 | 8 | 91 | 96 |
| 6 | 10.0 | 80 | 4 | >99 | 85 |
This illustrative data demonstrates a common optimization workflow where an intermediate catalyst loading and temperature (Entry 5) can provide the best balance of high conversion and selectivity, avoiding the decreased selectivity seen at higher temperatures and loadings (Entries 4 and 6). This is based on general principles of reaction optimization. researchgate.netrsc.orgorganic-chemistry.org
Applications in Advanced Chemical Synthesis
Strategic Building Block in Complex Molecule Construction
The inherent structural features of tetrahydrofuran-3-carboxylic acid render it a highly valuable and versatile building block in the synthesis of complex molecular architectures. Its rigid tetrahydrofuran (B95107) core provides a conformationally constrained scaffold, a desirable attribute in the design of molecules with specific spatial orientations, such as pharmaceuticals and biologically active compounds. The carboxylic acid functionality serves as a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger, more intricate structures.
The tetrahydrofuran motif is a common structural element in a multitude of biologically active natural products. Consequently, this compound and its derivatives are crucial starting materials or key intermediates in the total synthesis of these complex molecules and their analogues. A notable application is in the synthesis of tetrahydrofuran-based natural products, where chemo-enzymatic strategies have been employed to introduce chirality and construct the core ring system. researchgate.net These methods often leverage the stereocontrol offered by enzymes to achieve high optical purities, a critical factor in the synthesis of bioactive compounds. researchgate.net The synthesis of certain nucleoside analogues and other biologically significant molecules also relies on chiral building blocks derived from lactone carboxylic acids, which can be readily converted to tetrahydrofuran derivatives.
Beyond its direct incorporation, this compound serves as a precursor for the construction of other important heterocyclic scaffolds. The inherent reactivity of the tetrahydrofuran ring and the carboxylic acid group can be exploited to induce ring-opening, ring-expansion, or rearrangement reactions, leading to the formation of different heterocyclic systems. For instance, derivatives of this compound can be utilized in multi-step sequences to generate more complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. organic-chemistry.org The strategic functionalization of the tetrahydrofuran ring, followed by transformations involving the carboxylic acid group, provides a powerful platform for the divergent synthesis of a variety of heterocyclic compounds.
Precursor for Chiral Ligands and Catalysts in Asymmetric Transformations
The development of chiral ligands and catalysts is paramount in asymmetric synthesis, which aims to produce enantiomerically pure compounds. This compound, particularly its enantiomerically pure forms, (R)- and (S)-tetrahydrofuran-3-carboxylic acid, serves as a valuable precursor for the synthesis of novel chiral ligands. The defined stereochemistry of the tetrahydrofuran ring can be transferred to the resulting ligand, influencing the stereochemical outcome of catalytic reactions.
These chiral ligands, often phosphine (B1218219) derivatives of the tetrahydrofuran scaffold, are employed in transition-metal-catalyzed reactions such as asymmetric hydrogenation, cross-coupling reactions, and allylic alkylations. The conformational rigidity of the tetrahydrofuran backbone can lead to well-defined catalyst structures, enhancing enantioselectivity. For example, chiral ferrocenyl phosphine ligands, which have found industrial applications in the synthesis of pharmaceuticals, exemplify the importance of chiral scaffolds in catalysis. wikipedia.org While not directly derived from this compound, they highlight the principle of using chiral building blocks to create effective asymmetric catalysts.
Development of Novel Synthetic Methodologies
The unique reactivity of this compound has spurred the development of novel synthetic methodologies, expanding the toolbox of organic chemists. These methods often leverage the carboxylic acid group as a key activating or directing group for C-C and C-heteroatom bond formation.
Decarboxylative coupling has emerged as a powerful strategy for forming new carbon-carbon bonds, using readily available carboxylic acids as coupling partners in place of traditional organometallic reagents. wikipedia.orgrsc.org In these reactions, the carboxylic acid group is extruded as carbon dioxide, driving the reaction forward. This compound and its derivatives can participate in such transformations, enabling the introduction of various substituents onto the tetrahydrofuran ring. wikipedia.org
For instance, palladium-catalyzed decarboxylative cross-coupling reactions can be used to arylate the tetrahydrofuran scaffold. researchgate.net Recent studies have also demonstrated the cis-selective decarboxylative arylation of C2-substituted tetrahydrofuran-5-carboxylic acids, highlighting the stereochemical control achievable in these reactions. acs.org This methodology offers a direct and efficient route to functionalized tetrahydrofurans, which are valuable intermediates in drug discovery and development.
| Reaction Type | Catalyst/Reagent | Bond Formed | Key Feature |
| Decarboxylative Arylation | Palladium or Nickel Catalyst | C-C (Aryl) | Direct functionalization of the tetrahydrofuran ring. |
| Decarboxylative Heck-type | Palladium Catalyst | C-C (Vinyl) | Formation of vinyl-substituted tetrahydrofurans. |
This table provides a simplified overview of potential decarboxylative coupling reactions involving this compound derivatives.
Direct C-H functionalization is a highly atom-economical and efficient approach to modifying organic molecules. The carboxylic acid group in this compound can act as a directing group in palladium-catalyzed C-H activation reactions, enabling the selective functionalization of specific C-H bonds within the molecule. rsc.org This strategy allows for the late-stage modification of the tetrahydrofuran scaffold, providing rapid access to a library of analogues for structure-activity relationship studies.
Furthermore, photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran itself, demonstrating the potential for activating C-H bonds in this heterocyclic system under mild and green conditions. rsc.org While not directly involving the carboxylic acid, these advancements pave the way for future developments in the C-H functionalization of substituted tetrahydrofurans like this compound.
| Methodology | Catalyst/Reagent | Functional Group Introduced | Advantage |
| Pd-catalyzed C-H Activation | Palladium Catalyst | Aryl, Alkyl, etc. | High selectivity and atom economy. |
| Photocatalytic C-H Functionalization | Photocatalyst (e.g., 4-CzIPN) | Thioether, Carbonyl | Mild and environmentally friendly conditions. |
This table illustrates general C-H functionalization strategies applicable to the tetrahydrofuran scaffold.
Biomedical and Materials Science Research Applications
Medicinal Chemistry Applications of Tetrahydrofuran-3-carboxylic Acid Scaffolds
The this compound framework is a key structural motif in the design and synthesis of a wide range of biologically active molecules. Its ability to introduce specific stereochemistry and conformational constraints is highly valued in the development of targeted therapeutics.
Derivatives of this compound have been specifically investigated for their potential as antithrombotic agents through the inhibition of key enzymes in the coagulation cascade. Research has focused on the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides as potent inhibitors of Factor Xa (FXa). google.comgoogle.com
Factor Xa is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of blood coagulation. Its inhibition is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. Patents describe processes for the manufacturing of these substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity (enantiomeric excess >96%), highlighting their value as potential drug candidates. google.com The synthesis processes are designed to produce specific stereoisomers (R or S configuration), which is often crucial for achieving high potency and selectivity for the target enzyme. google.com These compounds represent a class of Factor Xa inhibitors with promising pharmacological properties for development into new antithrombotic medications. google.com
The conformationally restricted nature of the tetrahydrofuran (B95107) ring is ideal for designing ligands that can selectively bind to specific biological receptors. Researchers have successfully incorporated amino acid derivatives of this compound into peptides to create potent and selective ligands for the neurotensin (B549771) receptor 2 (NTS2). nih.gov
Stimulation of the NTS2 receptor is linked to antipsychotic effects and μ-opioid-independent pain relief. nih.govresearchgate.net In one study, scientists synthesized a library of peptidic agonists based on the neurotensin fragment NT(8-13), where the tyrosine residue at position 11 was replaced with a novel tetrahydrofuran amino acid derivative. nih.govfau.de This strategic substitution led to compounds with substantial binding affinity for the NTS2 receptor and remarkable selectivity over the related NTS1 receptor. nih.gov The most selective compound, a peptide analog designated 17Rtrans, demonstrated a 1000-fold preference for NTS2 over NTS1, showcasing the power of this scaffold in fine-tuning receptor interactions. nih.govresearchgate.net
| Compound | NTS1 Receptor Ki (nM) | NTS2 Receptor Ki (nM) | Selectivity (NTS1 Ki / NTS2 Ki) |
|---|---|---|---|
| Peptide Analog 17Rtrans | 35,000 | 29 | ~1207 |
This compound is fundamentally a versatile precursor for the synthesis of a multitude of more complex, biologically active molecules. google.com Its structure serves as a key intermediate or building block in the assembly of pharmaceuticals and potential prodrugs. The synthesis of high optical purity 3-amino-tetrahydrofuran-3-carboxylic acid amides for use as Factor Xa inhibitors is a prime example of its role as a direct precursor to a potential therapeutic agent. google.com
Furthermore, the compound is used to create chiral derivatives that are essential for producing a variety of pharmaceuticals. google.com The ability to undergo chemical modifications at the carboxylic acid group or on the ring itself allows for the construction of diverse molecular libraries for drug discovery programs.
While research on the parent this compound is limited, specific derivatives have been the subject of intensive investigation for their effects on cancer cell viability and the induction of apoptosis (programmed cell death). One such derivative, (-)-UB006, which is an enantiomer of 4-methylene-2-octyl-5-oxo-tetrahydrofuran-3-carboxylic acid, has demonstrated potent cytotoxic effects against a range of human cancer cell lines. ub.edusci-hub.ru
In vitro studies using the MTT assay to measure cell viability have shown that (-)-UB006 effectively inhibits the growth of several tumor cell lines, including ovarian (OVCAR-3), breast (SKBr3, MCF-7), and colon (HCT116) cancers. ub.edusci-hub.ru The cytotoxic effect on the OVCAR-3 cell line was particularly noteworthy, with an IC₅₀ (the concentration required to inhibit the growth of 50% of cells) of just 0.5 µM. ub.edusci-hub.ru Further mechanistic studies revealed that this cytotoxicity involves the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. ub.edu This indicates that the compound kills cancer cells by actively inducing the cellular suicide pathway.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| OVCAR-3 | Ovarian | 0.5 |
| SKBr3 | Breast | 1.0 |
| HCT116 | Colon | 6.5 |
| MiaPaca2 | Pancreatic | 9.8 |
| MCF-7 | Breast | 15.0 |
| MDA-MB-231 | Breast | 17.9 |
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or receptor binding. The this compound scaffold is highly suitable for this purpose. When converted into a tetrahydrofuran amino acid, it can be incorporated into a peptide sequence to impose a rigid, defined conformation on the peptide backbone. nih.gov
This strategy has been effectively used to develop NTS2-selective ligands, where the tetrahydrofuran amino acid locks the peptide into a conformation that is favorable for binding to the target receptor. nih.govfau.de The resulting molecules are robust peptidomimetics with high affinity and selectivity. nih.gov In other applications, these constrained amino acids can be used to replace naturally occurring residues like proline to increase metabolic stability without sacrificing biological activity.
Applications in Agrochemicals and Crop Protection Research
In addition to its pharmaceutical applications, this compound and its derivatives serve as important intermediates in the synthesis of agrochemicals. google.com The tetrahydrofuran ring is a structural feature found in various biologically active compounds used in crop protection. The parent acid is used as a building block to create more complex molecules intended for use as pesticides or other agricultural products. google.com For instance, tetrahydrofuran-3-carbonitrile, which can be prepared from the corresponding carboxylic acid, is noted as an intermediate in the synthesis of bioactive molecules for the agrochemical sector. nih.gov
Role in Polymer Science and Materials Development
Monomeric Units for Polymer Synthesis
There is no available research data detailing the use of this compound as a primary or co-monomer in polymerization reactions. The presence of both a cyclic ether and a carboxylic acid group suggests potential for ring-opening polymerization or polycondensation reactions; however, specific studies, reaction conditions, and resulting polymer characteristics are not documented in the reviewed sources.
Modifiers for Material Properties
Information regarding the application of this compound as an additive or modifier to alter the properties of existing polymers is not found in the available scientific literature. While related compounds, such as esters of tetrahydrofurandicarboxylic acid, have been investigated as plasticizers, no such studies have been identified for this compound.
Computational and Spectroscopic Characterization Studies
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to predict and understand the molecular characteristics of tetrahydrofuran-3-carboxylic acid at an atomic level.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of molecules like this compound. DFT calculations allow for the optimization of molecular geometries and the prediction of various quantum chemical properties. jrasb.com By employing specific functionals, such as B3LYP or M06-2X, and basis sets like 6-311++G(d,p), researchers can obtain accurate theoretical values that correlate well with experimental data. jrasb.comsemanticscholar.orgmdpi.com
Key applications of DFT in studying this compound and its derivatives include:
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and stability. jrasb.com The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are generated to identify the electrophilic and nucleophilic sites on the molecule. jrasb.com These maps visualize the charge distribution and are invaluable for predicting how the molecule will interact with other reagents.
Reaction Mechanism Studies: DFT is employed to model reaction pathways, calculate the energies of transition states, and determine activation barriers (ΔG≠). mdpi.com This provides deep insights into reaction kinetics and helps elucidate complex mechanisms, such as cycloadditions or hydroarylation involving furan (B31954) rings. mdpi.comnih.gov
Structure-Reactivity Relationships: By systematically modifying the structure of this compound derivatives and calculating their electronic properties, DFT can establish clear relationships between molecular structure and chemical reactivity. For instance, the addition of electron-withdrawing or electron-donating groups can alter the redox potential and acidity, effects that can be quantified through DFT calculations. semanticscholar.orgwikipedia.org
| DFT Application | Information Gained | Typical Functional/Basis Set |
|---|---|---|
| Geometric Optimization | Provides the most stable 3D structure and bond parameters. | B3LYP/6-311++G(d,p) jrasb.comsemanticscholar.org |
| Frontier Molecular Orbital (FMO) Analysis | Determines HOMO-LUMO gap, indicating chemical reactivity and kinetic stability. jrasb.com | M06/6-311+G(d,p) mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for nucleophilic and electrophilic attack. jrasb.com | B3LYP/6-31++G(d,p) jrasb.com |
| Transition State Calculation | Elucidates reaction mechanisms and predicts activation energies. mdpi.com | M06-2X/6-31+G(d) mdpi.com |
The five-membered tetrahydrofuran (B95107) (THF) ring is not planar and exhibits flexibility, leading to various conformations. d-nb.info Conformational analysis is the study of these different spatial arrangements and their relative energies. fiveable.me For the THF ring, the primary conformations are the "envelope" (E) and "twist" (T) forms. d-nb.info
The presence of a substituent, such as the carboxylic acid group at the 3-position, significantly influences the conformational preference of the ring. Computational studies on substituted tetrahydrofurans, like tetrahydro-2-furoic acid, have shown that the substituent breaks the ring's symmetry and favors specific low-energy envelope conformations. d-nb.inforesearchgate.net Similar effects are expected for this compound, where the orientation of the carboxyl group relative to the ring (axial vs. equatorial) and intramolecular interactions (e.g., hydrogen bonding) dictate the most stable conformer.
Computational tools are essential for exploring the potential energy surface of the molecule:
Conformational Search Algorithms: Programs like CREST (Conformer-Rotamer Ensemble Sampling Tool) are used to systematically identify all possible low-energy conformers of the molecule. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, providing insights into how it transitions between different conformations in solution. This is particularly important for understanding how the molecule's shape adapts in different solvent environments or upon interaction with a biological target. fiveable.me
Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for the experimental verification of molecular structures synthesized in the laboratory and for monitoring chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, including derivatives of this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework. nih.gov
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity. For a derivative of this compound, one would expect to see distinct signals for the protons on the tetrahydrofuran ring and any protons on substituent groups. The chemical shifts and coupling constants (J-values) between adjacent protons provide definitive proof of the substitution pattern and the relative stereochemistry.
¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. nih.gov The characteristic signal for the carbonyl carbon of the carboxylic acid group typically appears in the range of 170-185 ppm, providing clear evidence of this functional group. Signals for the carbon atoms of the THF ring would appear further upfield.
Spectral data for synthesized derivatives are routinely used to confirm that the target molecule has been formed. nih.gov
| Nucleus | Group | Expected Chemical Shift (ppm) | Structural Information |
|---|---|---|---|
| ¹H | -COOH | 10.0 - 13.0 | Confirms the presence of the acidic proton. |
| ¹H | Ring CH | ~3.0 - 4.5 | Protons on the THF ring adjacent to the oxygen or carboxyl group. |
| ¹H | Ring CH₂ | ~1.8 - 2.5 | Other protons on the THF ring. |
| ¹³C | -C=O | ~170 - 185 | Confirms the carbonyl carbon of the carboxylic acid. |
| ¹³C | Ring C-O | ~65 - 80 | Carbons of the THF ring bonded to the ether oxygen. |
| ¹³C | Ring CH/CH₂ | ~25 - 45 | Other carbons of the THF ring. |
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are fundamental analytical techniques used in concert for the analysis of this compound and its reaction products. bldpharm.comambeed.com
HPLC: HPLC is primarily used to separate components of a mixture, assess the purity of a synthesized compound, and monitor the progress of a chemical reaction over time. Reversed-phase chromatography using a C18 column is a common method for analyzing carboxylic acids. chromforum.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for subsequent MS detection. chromforum.org
Mass Spectrometry (MS): MS is used for the identification of compounds by measuring their mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it provides molecular weight information for each component separated by the column. nih.gov
Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Analysis is often performed in negative ion mode (ESI-), which readily detects the deprotonated molecule [M-H]⁻. chromforum.org
Product Identification: LC-MS is crucial for confirming the identity of the desired product in a reaction mixture and for identifying byproducts.
High-Sensitivity Analysis: Tandem mass spectrometry (MS/MS) combined with Selected Reaction Monitoring (SRM) offers exceptional selectivity and sensitivity, allowing for the detection of trace amounts of compounds in complex matrices. nih.gov
Future Research Directions and Emerging Trends
Exploration of Undiscovered Reactivity Patterns
While the fundamental reactivity of tetrahydrofuran-3-carboxylic acid is established, there remains considerable scope for exploring novel chemical transformations. Future investigations will likely focus on:
Asymmetric Catalysis: Developing new catalytic systems for the enantioselective synthesis of substituted this compound derivatives is a major goal. This includes the use of chiral catalysts to control stereochemistry, which is crucial for pharmaceutical applications.
C-H Functionalization: Direct functionalization of the C-H bonds on the tetrahydrofuran (B95107) ring offers a more atom-economical and efficient synthetic route compared to traditional methods that often require pre-functionalized starting materials. organic-chemistry.org Research into photoredox and nickel catalysis has already shown promise for the C(sp3)-H functionalization of cyclic ethers. organic-chemistry.org
Ring-Opening Reactions: Theoretical studies using density functional theory (DFT) are being employed to understand the reactivity and activation barriers for the ring-opening reactions of tetrahydrofuran. acs.org This could lead to the development of novel frustrated Lewis pairs (FLPs) to facilitate these reactions under milder conditions. acs.org
Novel Cyclization Strategies: The development of new stereoselective methods for synthesizing substituted tetrahydrofurans from acyclic precursors, such as γ-hydroxy alkenes, is an active area of research. organic-chemistry.org These methods often involve palladium-catalyzed reactions that form both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry are increasingly being applied to the synthesis of complex molecules, and this compound derivatives are no exception. This approach offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform multi-step reactions in a continuous fashion. acs.orgnih.gov
Future research will likely focus on:
Multi-step Synthesis: Developing integrated flow systems capable of performing multiple reaction steps sequentially without the need for intermediate purification. acs.org This has already been demonstrated for the synthesis of several active pharmaceutical ingredients (APIs). acs.org
Gas-Liquid Reactions: Utilizing tube-in-tube gas permeable membrane reactors to facilitate reactions involving gases, such as carbon dioxide, in a continuous flow setup. durham.ac.uk
Automated Synthesis: The development of fully automated fast-flow instruments for the rapid synthesis of complex organic molecules, including peptides and potentially, derivatives of this compound. nih.gov
Development of Environmentally Benign Synthetic Routes
With a growing emphasis on green chemistry, the development of sustainable methods for the synthesis of this compound and its derivatives is a key research priority. eschemy.com
Key trends in this area include:
Bio-based Feedstocks: Exploring the use of renewable resources, such as pentoses derived from biomass, for the synthesis of chiral tetrahydrofurans. nih.gov This approach avoids the need for protecting groups and can be performed on a multi-gram scale. nih.gov
Enzymatic Synthesis: Employing enzymes, such as Baeyer-Villiger monooxygenases, to catalyze the stereoselective synthesis of tetrahydrofuran-based natural products. researchgate.net This chemo-enzymatic approach can introduce multiple stereogenic centers in a few reaction steps. researchgate.net
Catalytic Routes from Biomass: Investigating catalytic pathways for the production of carboxylic acids from biomass, which can serve as precursors for tetrahydrofuran derivatives. rsc.org This includes the use of heterogeneous catalysts to convert cellulosic and hemicellulosic sugars. rsc.org
Discovery of Novel Biological Activities and Therapeutic Targets
Derivatives of this compound have shown promise in a variety of therapeutic areas. Future research will aim to expand upon these findings and identify new biological targets.
Antithrombotic Agents: 3-Amino-tetrahydrofuran-3-carboxylic acid amides have been identified as having antithrombotic activity, potentially through the inhibition of Factor Xa. google.com Further research will focus on optimizing these compounds to improve their potency and pharmacokinetic properties. google.com
Anticancer Agents: Novel coumarin-3-carboxamide derivatives have shown potential to inhibit the growth of cancer cells, with some compounds exhibiting potent activity against HepG2 and HeLa cancer cell lines. nih.govresearchgate.net Molecular docking studies suggest that these compounds may act by inhibiting casein kinase 2 (CK2). nih.govresearchgate.net
Antitubercular Agents: Furan-based carboxylic acid derivatives are being investigated as inhibitors of MbtI, an essential enzyme in Mycobacterium tuberculosis. mdpi.com Structure-activity relationship (SAR) studies are being conducted to optimize the inhibitory properties and antitubercular activity of these compounds. mdpi.com
Antihypertensive Agents: Novel derivatives of indole-3-carboxylic acid have been designed as angiotensin II receptor 1 antagonists, showing potential for the treatment of hypertension. nih.gov
Advanced Material Applications and Polymer Architectures
The unique structural features of this compound make it an attractive building block for the development of advanced materials and polymers.
Polymer Synthesis: Tetrahydrofuran is a key precursor in the production of polytetramethylene ether glycol (PTMEG), which is used in the manufacturing of spandex fibers and polyurethane elastomers. marketresearchfuture.commordorintelligence.com Research is ongoing to improve the production processes and explore new applications for these polymers. marketresearchfuture.com
Bio-based Polymers: The increasing demand for sustainable materials is driving the development of bio-based tetrahydrofuran and its subsequent use in polymer production. marketresearchintellect.com
Specialty Polymers: The versatile reactivity of the tetrahydrofuran ring allows for its incorporation into a wide range of polymer architectures, leading to materials with tailored properties for applications in electronics, coatings, and adhesives. marketresearchintellect.com
Q & A
Q. What are the established synthetic methodologies for Tetrahydrofuran-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step processes, such as the four-step route starting from racemic methionine. Key steps include N-Boc protection , Steglich-type esterification (using DCC/DMAP), and an aldol-type reaction with aromatic aldehydes. For example, 4-bromobenzaldehyde reacts with an ester enolate to form the tetrahydrofuran ring via intramolecular nucleophilic substitution. Reaction conditions (e.g., dry MeCN at -6°C) and steric effects from protecting groups (e.g., tBu-ester) significantly impact diastereoselectivity (trans/cis up to 97:3) and yields (35–78%) .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
Pharmacopeial standards (USP) specify methods such as HPLC for purity assessment and NMR for structural confirmation. Sensitivity tests, like those involving calconcarboxylic acid triturate (blue-to-violet colorimetric shifts with Mg²⁺/Ca²⁺), can validate reagent quality .
Q. How should this compound derivatives be stored to ensure stability in research settings?
Store derivatives (e.g., hydrazides) in tightly sealed containers under inert conditions. Safety data sheets recommend avoiding moisture and incompatible materials (e.g., strong oxidizers). Stability studies suggest degradation under prolonged exposure to light or elevated temperatures .
Advanced Research Questions
Q. What mechanistic insights explain the high diastereoselectivity in this compound synthesis?
The steric bulk of the tBu-ester directs the aldol reaction’s transition state, favoring trans-diastereomers. Computational modeling of the enolate intermediate reveals that bulky groups hinder cis-isomer formation, achieving selectivity ratios up to 97:3. This is consistent across aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-cyanobenzaldehyde) .
Q. How can researchers resolve contradictions in reported yields for this compound derivatives?
Discrepancies arise from aldehyde reactivity variations and reaction scalability . For instance, 4-bromobenzaldehyde gives 78% yield, while less electrophilic aldehydes (e.g., 4-methoxybenzaldehyde) yield 35%. Optimizing base strength (KOH vs. NaOH) and solvent polarity (MeCN vs. THF) can mitigate these issues .
Q. What role does this compound play in designing fluorescent peptidomimetics?
Its rigid tetrahydrofuran core serves as a conformationally constrained scaffold for pyrene-labeled α-amino acids. These derivatives exhibit enhanced fluorescence quantum yields when incorporated into peptides, enabling real-time tracking of protein interactions. Post-functionalization (e.g., click chemistry) further tailors spectral properties .
Q. How can researchers address challenges in scaling up enantioselective synthesis of (S)-Tetrahydrofuran-3-carboxylic acid?
Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes racemic esters. The Mitsunobu reaction then inverts stereochemistry, converting (R)-hydroxytetrahydrofuran to the (S)-isomer. Process intensification (e.g., continuous flow systems) improves throughput .
Q. What safety protocols are critical when handling this compound derivatives in vivo studies?
Derivatives like hydrazides require respiratory protection (N95 masks) and glovebox use due to acute toxicity (LD₅₀ data pending). Safety data sheets emphasize avoiding skin contact and using neutralization protocols for spills (e.g., sodium bicarbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
